An In-depth Technical Guide to N,N'-Ethylenebisbenzamide: Structure, Properties, and Applications
An In-depth Technical Guide to N,N'-Ethylenebisbenzamide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N,N'-ethylenebisbenzamide, a versatile molecule with applications ranging from materials science to the periphery of pharmaceutical research. We will delve into its core chemical structure, physicochemical properties, synthesis, and functional mechanisms, offering field-proven insights for its practical application and future exploration.
Core Molecular Identity and Structure
N,N'-ethylenebisbenzamide is a symmetrical bis-amide characterized by two benzamide moieties linked by an ethylene bridge. This structure imparts a unique combination of rigidity from the aromatic rings and flexibility from the ethylene linker, underpinned by the strong hydrogen-bonding capability of the amide groups.
IUPAC Name: N,N'-(ethane-1,2-diyl)dibenzamide[1] Synonyms: N,N'-Dibenzoyl-1,2-ethylenediamine, Ethylenebis(benzamide) CAS Number: 644-33-7[1] Molecular Formula: C₁₆H₁₆N₂O₂[1] Molecular Weight: 268.31 g/mol [1][2]
Caption: Chemical structure of N,N'-ethylenebisbenzamide.
Physicochemical and Spectroscopic Profile
The physical properties of N,N'-ethylenebisbenzamide are dominated by its highly ordered structure and capacity for strong intermolecular hydrogen bonding.
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [Generic Observation] |
| Melting Point | 242 °C | [3] |
| Boiling Point | 581.3 °C at 760 mmHg | [3] |
| Density | 1.161 g/cm³ | [3] |
| Solubility | Low solubility in water and nonpolar solvents. Soluble in polar aprotic solvents like DMF and DMSO, and polar protic solvents like hot ethanol. | [3][4][5] |
Spectroscopic Analysis
Definitive structural confirmation is achieved through a combination of spectroscopic methods. While a publicly available, fully assigned spectrum for this specific compound is elusive, we can predict its features based on established principles and data from closely related benzamide structures.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be symmetrical.
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Aromatic Protons (Ar-H): A multiplet between δ 7.4-7.9 ppm, integrating to 10H. The protons ortho to the carbonyl group will be the most downfield.
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Amide Protons (N-H): A broad singlet or triplet (due to coupling with adjacent CH₂) typically appearing downfield, around δ 6.4-8.0 ppm. Its position can be concentration and solvent dependent.
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Ethylene Protons (-CH₂-): A singlet or a multiplet around δ 3.7 ppm, integrating to 4H. The exact multiplicity depends on the rate of N-H exchange and rotation around the C-N bonds.
¹³C NMR Spectroscopy:
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Carbonyl Carbon (C=O): The amide carbonyl carbon is expected in the δ 167-172 ppm region.
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Aromatic Carbons: Signals will appear between δ 127-135 ppm. The carbon attached to the carbonyl group (ipso-carbon) will be distinct from the ortho, meta, and para carbons.
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Ethylene Carbons (-CH₂-): A signal is expected around δ 40-45 ppm.
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[1]
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N-H Stretch: A sharp peak around 3300 cm⁻¹, indicative of the secondary amide N-H bond.
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C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹.
-
C=O Stretch (Amide I band): A strong, sharp absorption around 1630-1650 cm⁻¹.
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N-H Bend (Amide II band): A significant peak around 1530-1550 cm⁻¹.
Mass Spectrometry: Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z = 268 would be expected. Key fragmentation pathways would likely involve:
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Amide Bond Cleavage: Cleavage of the C-N bond can lead to a benzoyl cation fragment [C₆H₅CO]⁺ at m/z = 105.
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Benzylic-type Cleavage: Cleavage of the bond between the ethylene carbons could result in a [C₆H₅CONHCH₂]⁺ fragment.
Synthesis of N,N'-Ethylenebisbenzamide
The most direct and common laboratory synthesis is the Schotten-Baumann reaction between ethylenediamine and two equivalents of benzoyl chloride.[2] The causality behind this choice is the high reactivity of the acyl chloride, which readily undergoes nucleophilic attack by the amine. The use of a base is critical to neutralize the HCl byproduct, driving the reaction to completion.
Caption: Experimental workflow for the synthesis of N,N'-ethylenebisbenzamide.
Detailed Experimental Protocol
This protocol is a self-validating system; successful execution, confirmed by the spectroscopic data outlined above, validates the procedure.
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Reaction Setup: To a solution of ethylenediamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base (2.2 eq.), such as aqueous sodium hydroxide or triethylamine. Cool the mixture to 0 °C in an ice bath with vigorous stirring.
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Acylation: Slowly add a solution of benzoyl chloride (2.1 eq.) in the same solvent dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C. The formation of a white precipitate is typically observed.
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Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: If using an aqueous base, separate the organic layer. If using an organic base, add water to the reaction mixture. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The resulting white solid can be purified by recrystallization from a hot solvent, such as ethanol, to yield pure N,N'-ethylenebisbenzamide as white crystals.[6]
Core Applications and Mechanistic Insights
The utility of N,N'-ethylenebisbenzamide stems from its unique molecular architecture, which facilitates specific intermolecular interactions.
Organogelator and Thickening Agent
N,N'-ethylenebisbenzamide is an effective low-molecular-weight organogelator.[3] The mechanism is rooted in its ability to self-assemble into a three-dimensional fibrous network within an organic liquid, immobilizing the solvent and forming a gel.
Causality of Gelation: The driving force for this self-assembly is a combination of directional intermolecular interactions:
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Hydrogen Bonding: The secondary amide groups (N-H donor and C=O acceptor) form strong, directional hydrogen bonds, creating one-dimensional "tapes" or "ribbons" of molecules.[7][8]
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Van der Waals Forces: The long, linear nature of the molecule allows for significant van der Waals interactions between the ethylene and phenyl groups, which helps to bundle the hydrogen-bonded ribbons into thicker fibers.[7]
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π-π Stacking: The phenyl rings can engage in π-π stacking, further stabilizing the fibrous network.
The even-numbered ethylene spacer dictates an antiparallel alignment of the amide groups, which influences the packing and strength of the resulting network.[9] This controlled self-assembly makes it a valuable thickener and structuring agent in lubricants and greases, where it enhances thermal stability and mechanical performance.[3]
Sources
- 1. N',n''-ethylene bis benzamide [webbook.nist.gov]
- 2. N,N'-ETHYLENEBISBENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. N,N'-ethylenebis(benzamide) [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 7. Influence of odd–even effect and intermolecular interactions in 2D molecular layers of bisamide organogelators - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Crystal structures, thermal properties and intermolecular interactions of new benzamide-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Arrangement and Thermal Properties of Bisamide Organogelators in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
